JNJ-1930942: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
JNJ-1930942: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. This document provides a comprehensive technical overview of the mechanism of action of JNJ-1930942, detailing its effects on receptor function, downstream signaling, and its activity in preclinical models. The information is compiled from key in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Mechanism of Action
JNJ-1930942 functions as a positive allosteric modulator of the α7 nAChR.[1] Unlike orthosteric agonists that directly bind to the acetylcholine binding site to activate the channel, JNJ-1930942 binds to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to endogenous agonists such as acetylcholine and choline.[1] The primary mechanism of this potentiation is a significant alteration of the receptor's desensitization characteristics.[1] JNJ-1930942 slows the rate of desensitization, thereby prolonging the duration of the ion channel opening in the presence of an agonist.[1] This leads to an increased net influx of cations, predominantly Ca2+, which is a hallmark of α7 nAChR activation.[1] Importantly, JNJ-1930942 does not exhibit intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist.[2]
The potentiation of the α7 nAChR by JNJ-1930942 is highly selective. It shows negligible activity at other nAChR subtypes, including α4β2 and α3β4, as well as the structurally related 5-HT3A receptor.[3] This selectivity is crucial for minimizing off-target effects and highlights its potential as a targeted therapeutic agent.
Signaling Pathways
The binding of an agonist to the α7 nAChR, potentiated by JNJ-1930942, initiates a cascade of intracellular signaling events primarily triggered by the influx of Ca2+. This leads to the activation of various downstream pathways known to be involved in synaptic plasticity, neuronal survival, and cognitive function.
Quantitative Data
The following tables summarize the key quantitative data for JNJ-1930942 from preclinical studies.
Table 1: In Vitro Potency of JNJ-1930942
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Ca2+ Influx | GH4C1 (human α7 nAChR) | Choline | EC50 of potentiation | 120 ± 20 nM | [3] |
| Ca2+ Influx | GH4C1 (human α7 nAChR) | Choline | Fold potentiation of EC20 response | >10-fold | [3] |
Table 2: In Vivo Efficacy of JNJ-1930942
| Animal Model | Study Type | Doses (s.c.) | Effect | Reference |
| DBA/2 Mice | Auditory Gating Deficit | 2.5, 10, 40 mg/kg | Reversal of sensory gating deficit at 10 mg/kg | [2] |
Table 3: Pharmacokinetic Properties of JNJ-1930942 in Swiss Mice (40 mg/kg, s.c.)
| Parameter | Plasma | Brain | Reference |
| Cmax | 5920 ng/mL | 1913 ng/g | [2] |
| Tmax | 0.5 h | 0.5 h | [2] |
| Half-life (t1/2) | 2.0 h | 2.0 h | [2] |
| Brain-to-Plasma Ratio | - | ~0.3 | [2] |
Experimental Protocols
In Vitro Ca2+ Influx Assay
Objective: To determine the potency of JNJ-1930942 in potentiating agonist-evoked Ca2+ influx through human α7 nAChRs.
Methodology:
-
Cell Line: GH4C1 cells stably expressing the human α7 nAChR.
-
Assay Principle: Measurement of intracellular Ca2+ concentration changes using a fluorescent Ca2+ indicator dye.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
JNJ-1930942 is pre-incubated with the cells at various concentrations.
-
The agonist, choline, is added to the wells to stimulate the α7 nAChRs.
-
The change in fluorescence intensity, corresponding to the increase in intracellular Ca2+, is measured using a fluorescence plate reader.
-
The potentiation by JNJ-1930942 is calculated as the fold-increase in the agonist-evoked response compared to the response with the agonist alone.
-
Electrophysiology
Objective: To characterize the effects of JNJ-1930942 on the electrophysiological properties of the α7 nAChR.
Methodology:
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Cell Line: GH4C1 cells expressing the human α7 nAChR.
-
Protocol:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Agonists (choline, acetylcholine, or PNU-282987) are applied to the cell to evoke an inward current mediated by the α7 nAChR.
-
JNJ-1930942 is co-applied with the agonist to assess its modulatory effects.
-
The peak current amplitude, net charge transfer, and desensitization kinetics are measured and compared in the presence and absence of JNJ-1930942.
-
In Vivo Auditory Gating in DBA/2 Mice
Objective: To evaluate the in vivo efficacy of JNJ-1930942 in a preclinical model of sensory gating deficits relevant to schizophrenia.
Methodology:
-
Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.
-
Assay Principle: Measurement of the suppression of the P20/N40 auditory evoked potential to a second auditory stimulus when it is preceded by an identical conditioning stimulus.
-
Protocol:
-
DBA/2 mice are administered JNJ-1930942 or vehicle via subcutaneous injection.
-
Auditory evoked potentials are recorded from the hippocampus in response to a paired-click paradigm (two identical auditory stimuli separated by a short interval).
-
The amplitude of the response to the first (conditioning) and second (test) stimulus is measured.
-
The ratio of the test to conditioning response (T/C ratio) is calculated as a measure of sensory gating. A lower T/C ratio indicates better sensory gating.
-
Conclusion
JNJ-1930942 is a well-characterized positive allosteric modulator of the α7 nAChR with a clear mechanism of action. Its ability to selectively potentiate the receptor's response to endogenous agonists, primarily by attenuating desensitization, leads to enhanced intracellular calcium signaling and downstream effects on neuronal function. The preclinical data demonstrate its potential in reversing sensory gating deficits, a key endophenotype in certain neuropsychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on α7 nAChR modulators and their therapeutic applications.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
